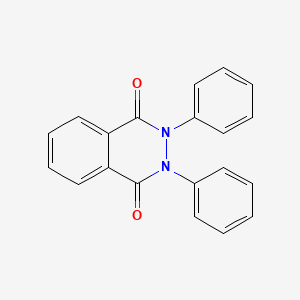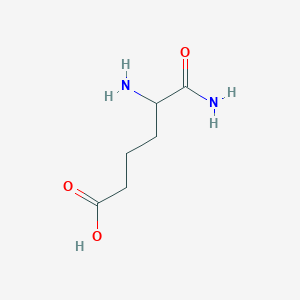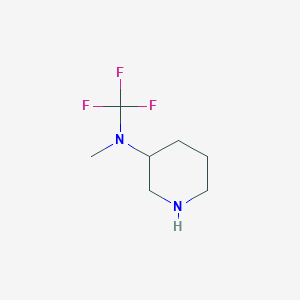![molecular formula C11H13NO B13951700 3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
3-Isopropyl-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure It belongs to the oxazine family, which is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of a catalyst can yield oxazine derivatives . Another method includes the reaction of o-alkynyl aldehydes with amines in water, catalyzed by silver, to form benzoxazine-fused isoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
3-Isopropyl-2H-benzo[b][1,4]oxazine can be compared with other similar compounds, such as:
4H-Benzo[d][1,3]oxazines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Benzoxazinyl-oxazolidinones: These compounds are known for their antibacterial and anticoagulant properties.
2H-Benzo[b][1,4]oxazin-3(4H)-one derivatives: These derivatives have been studied for their antitumor activities and other biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-propan-2-yl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-7-13-11-6-4-3-5-9(11)12-10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
VSNQGYZURPRQMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



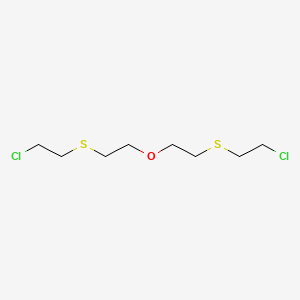

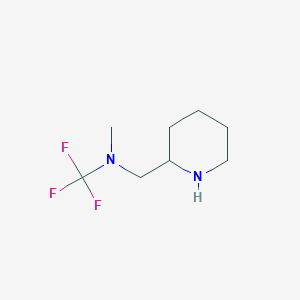


![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)

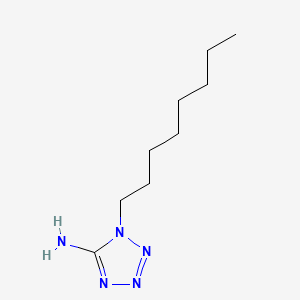
![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
